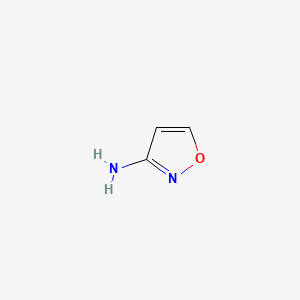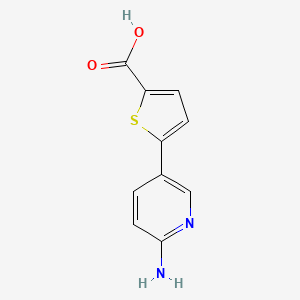
5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid" is a thiophene derivative, which is a class of compounds that have shown a wide range of biological activities. Thiophene derivatives have been synthesized and evaluated for various pharmacological properties, including antiarrhythmic, serotonin antagonist, antianxiety, anti-tubercular, and antiviral activities . These compounds are characterized by a thiophene ring, which is a five-membered sulfur-containing heterocycle, attached to a pyridine ring via a carboxylic acid linker. The presence of the amino group on the pyridine ring and the carboxylic acid group on the thiophene ring suggests potential for bioactivity and the ability to participate in various chemical reactions.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of a series of novel thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . Another example is the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involved a sequence of reactions including methoxylation, oxidation, and nucleophilic substitution . These synthetic routes typically require careful control of reaction conditions to achieve the desired regioselectivity and yield.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . These techniques provide detailed information about the functional groups present, the connectivity of atoms within the molecule, and the overall molecular architecture. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the amino group on the pyridine ring can participate in nucleophilic substitution reactions, while the carboxylic acid group can be involved in esterification or amidation reactions . The stability of these compounds in solution can be influenced by factors such as pH and exposure to light, which can lead to the formation of various products .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The stability of these compounds in solution has been investigated using high-performance liquid chromatography (HPLC), revealing that they are stable under certain conditions, such as in the presence of phosphate buffer with pH values between 3 and 5 and when protected from light . These properties are important for the development of pharmaceutical formulations and for understanding the behavior of these compounds under physiological conditions.
Scientific Research Applications
Thiophene Derivatives
-
Scientific Field: Medicinal Chemistry
- Application: Thiophene-based analogs are considered a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application: The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
- Results: Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Aminopyridines
Thiophene Derivatives
Aminopyridines
- Scientific Field: Clinical Application
- Application: A compound similar to “5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid”, namely “3-(6-aminopyridin-3-yl)-1-sulfamoyl-1H-pyrrole-2-carboxylic acid (MBI03)”, has been synthesized and shows promise for clinical application .
- Results: The compound performed selectively against IMP-1, NDM-1, and VIM-2 .
Thiophene Derivatives
Aminopyridines
properties
IUPAC Name |
5-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-9-4-1-6(5-12-9)7-2-3-8(15-7)10(13)14/h1-5H,(H2,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUNTKAXHWHUDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=C(S2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


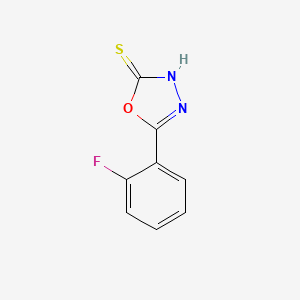
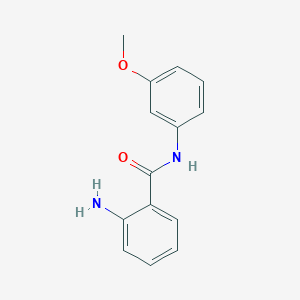

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)
![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)

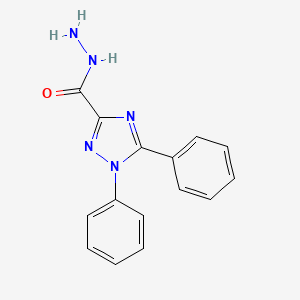



![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)

